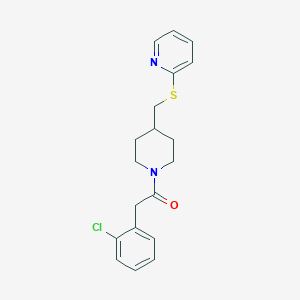

2-(2-Chlorophenyl)-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-(2-chlorophenyl)-1-[4-(pyridin-2-ylsulfanylmethyl)piperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN2OS/c20-17-6-2-1-5-16(17)13-19(23)22-11-8-15(9-12-22)14-24-18-7-3-4-10-21-18/h1-7,10,15H,8-9,11-14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMASTWQMXFEPAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CSC2=CC=CC=N2)C(=O)CC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

JWH-203 (2-(2-Chlorophenyl)-1-(1-pentyl-1H-indol-3-yl)ethanone)

- Structure: Shares the 2-chlorophenyl-ethanone core but replaces the piperidine-pyridinylthio group with a pentyl-indole moiety.

- Use: A synthetic cannabinoid receptor agonist regulated under drug control laws .

- Comparison: The absence of the indole group in the target compound suggests divergent receptor targets.

1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone

- Structure : Features a fluorophenyl group instead of chlorophenyl and lacks the pyridinylthio-methyl substituent.

- Use : A research chemical for laboratory studies, emphasizing fluorinated analogs’ metabolic stability .

Antibacterial and Agrochemical Derivatives

Piperidine-linked 1,3,4-Thiadiazole and 1,2,4-Triazole Derivatives

- Structure : Compounds like 1-(2-(2-chlorophenyl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetyl)-4-phenylthiosemicarbazide incorporate thiosemicarbazide or heterocyclic groups .

- Use : Antibacterial agents with activity attributed to metal chelation (via sulfur/nitrogen atoms) and enzyme inhibition .

- Comparison : The target compound’s pyridinylthio group may similarly enable chelation but lacks the thiosemicarbazide moiety, which is critical for broad-spectrum antibacterial effects in analogs.

Clomazone (2-((2-Chlorophenyl)methyl)-4,4-dimethyl-3-isoxazolidinone)

- Structure: Contains a chlorophenyl group but uses an isoxazolidinone ring instead of piperidine.

- Use : Herbicide targeting plant lipid biosynthesis .

- Comparison : The target compound’s piperidine-pyridine system is more complex, likely precluding herbicidal activity but suggesting possible eukaryotic target interactions.

Heterocyclic Ethanone Derivatives

Ethanone, 1-(2-chlorophenyl)-2-[[4-[(tetrahydro-2-furanyl)methyl]-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio]- (CAS 872319-20-5)

- Structure: Combines chlorophenyl-ethanone with a triazole-thio group and tetrahydrofuran substituent.

- Molecular Formula : C19H18ClN3O2S2 (Molar Mass: 419.95 g/mol) .

- Comparison : Both compounds utilize sulfur-containing heterocycles, but the target’s pyridinylthio-methyl group may offer superior aromatic stacking interactions compared to the triazole-thienyl system.

Implications for Future Research

The target compound’s unique pyridinylthio-methyl-piperidine architecture distinguishes it from pharmacological, agrochemical, and heterocyclic analogs. Key research priorities include:

Pharmacological Profiling : Screening for receptor binding (e.g., GPCRs, kinases) given the prevalence of piperidine in drug design .

Antimicrobial Studies : Evaluating activity against bacterial/fungal strains, leveraging sulfur’s role in chelation .

Structure-Activity Relationship (SAR) Studies : Systematically modifying the pyridinylthio group to optimize bioavailability and target affinity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.